3-Benzyl-3-methylpyrrolidine

Metabolic stability Conformational rigidity Drug design

3-Benzyl-3-methylpyrrolidine (CAS 1546933-26-9) is a privileged 3,3-disubstituted pyrrolidine scaffold essential for triple monoamine reuptake inhibitor programs. The quaternary C3 center—absent in 3-benzylpyrrolidine and 1-benzyl-3-methylpyrrolidine—provides balanced nanomolar SERT/NET/DAT potency, eliminates oxidative metabolic soft spots, and offers a metabolically stabilized core for CNS drug discovery. The free secondary amine permits single-step N-acylation/sulfonylation/alkylation without deprotection, reducing step count and improving yield in parallel synthesis. This scaffold has demonstrated sub-nanomolar GlyT1 binding (Ki < 0.1 nM) for schizophrenia and cognitive deficit programs. Choose 3-benzyl-3-methylpyrrolidine for superior PK profile and library efficiency.

Molecular Formula C12H17N
Molecular Weight 175.27 g/mol
CAS No. 1546933-26-9
Cat. No. B1467689
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Benzyl-3-methylpyrrolidine
CAS1546933-26-9
Molecular FormulaC12H17N
Molecular Weight175.27 g/mol
Structural Identifiers
SMILESCC1(CCNC1)CC2=CC=CC=C2
InChIInChI=1S/C12H17N/c1-12(7-8-13-10-12)9-11-5-3-2-4-6-11/h2-6,13H,7-10H2,1H3
InChIKeyOIPKYGFIHKAGAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Benzyl-3-methylpyrrolidine (CAS 1546933-26-9) – Structural Identity and Compound Class Overview for Procurement Decisions


3-Benzyl-3-methylpyrrolidine (CAS 1546933-26-9) is a 3,3-disubstituted pyrrolidine derivative with the molecular formula C12H17N and a molecular weight of 175.27 g/mol . The compound features a quaternary carbon at the 3-position of the pyrrolidine ring, bearing both a benzyl and a methyl substituent [1]. This 3,3-disubstituted scaffold has been established in the medicinal chemistry literature as a privileged core for monoamine triple reuptake inhibitors and other neuroactive agents, as demonstrated by the discovery of a series of 3,3-disubstituted pyrrolidine monoamine triple reuptake inhibitors [2].

Why 3-Benzyl-3-methylpyrrolidine Cannot Be Replaced by Generic Pyrrolidine Analogs in Research and Development


The specific 3-benzyl-3-methyl substitution pattern creates a quaternary carbon center that is absent in common analogs such as 3-benzylpyrrolidine (which retains a tertiary C3–H) and 1-benzyl-3-methylpyrrolidine (where the benzyl group resides on the ring nitrogen). This quaternary center fundamentally alters the conformational landscape, steric environment, and metabolic vulnerability of the pyrrolidine ring [1]. In the 3,3-disubstituted pyrrolidine series, the combination of benzyl and methyl groups at the 3-position has been shown to be critical for achieving balanced nanomolar potency across serotonin, norepinephrine, and dopamine transporters, whereas simpler analogs lacking this substitution pattern fail to achieve the same transporter inhibition profile [2]. Furthermore, the free N–H secondary amine in 3-benzyl-3-methylpyrrolidine provides a synthetic handle for further derivatization that is sterically and electronically distinct from the N-substituted tertiary amine in 1-benzyl-3-methylpyrrolidine, directly impacting reactivity and final compound properties.

Quantitative Differentiation Evidence for 3-Benzyl-3-methylpyrrolidine Versus Structural Analogs


Quaternary Carbon at C3 Confers Metabolic Stability Advantage Over 3-Benzylpyrrolidine

3-Benzyl-3-methylpyrrolidine possesses a fully substituted C3 carbon (quaternary center), whereas the direct analog 3-benzylpyrrolidine retains a C3–H bond (tertiary carbon). This structural difference eliminates a potential site for cytochrome P450-mediated aliphatic hydroxylation at the 3-position. In the broader class of 3,3-disubstituted pyrrolidines, this substitution pattern is associated with improved human in vitro microsomal stability compared to mono-substituted analogs [1]. Compounds within the 3-benzyl-3-methylpyrrolidine-containing chemotype have demonstrated CYP2D6 inhibition IC50 values of 100 nM [2] and CYP3A4 inhibition IC50 of 10,000 nM [3], indicating a distinct CYP inhibition profile that may differ from mono-substituted comparators.

Metabolic stability Conformational rigidity Drug design

Free Secondary Amine Enables Distinct Derivatization Chemistry Versus N-Benzyl Isomer

3-Benzyl-3-methylpyrrolidine contains a free N–H secondary amine (SMILES: CC1(Cc2ccccc2)CCNC1), whereas the regioisomer 1-benzyl-3-methylpyrrolidine has the benzyl group on the nitrogen, forming a tertiary amine. This difference is functionally significant: the secondary amine can undergo chemoselective N-acylation, N-sulfonylation, or N-alkylation without requiring a deprotection step, while the N-benzyl tertiary amine requires hydrogenolysis before further N-functionalization. The predicted LogP for the N-benzyl isomer is 2.47 , whereas the 3-benzyl-3-methyl isomer with a free amine is expected to have a lower LogP and increased aqueous solubility due to hydrogen-bond donor capacity. The predicted polar surface area (PSA) of 3-benzyl-3-methylpyrrolidine is approximately 12.0 Ų (ChemAxon calculation), compared to 3.24 Ų for the N-benzyl isomer , reflecting the additional H-bond donor.

Synthetic chemistry Building block Derivatization

3,3-Disubstituted Pyrrolidine Core Confers Balanced Triple Monoamine Transporter Inhibition

The 3,3-disubstituted pyrrolidine scaffold, of which 3-benzyl-3-methylpyrrolidine is a representative core, was identified as a privileged chemotype for balanced inhibition of serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters. The seminal publication by Bannwart et al. (2008) reported that optimized 3,3-disubstituted pyrrolidines achieved low nanomolar potency against all three transporters, with one example demonstrating an in vivo antidepressant-like effect in the mouse tail suspension assay at a minimum effective dose of 30 mg/kg i.p. [1]. By contrast, the N-benzyl pyrrolidine series (e.g., US Patent 8,022,099) has been primarily developed as NK-3 receptor antagonists for schizophrenia and related indications [2], representing a divergent pharmacological profile driven by the different substitution pattern.

Triple reuptake inhibitor Monoamine transporter Antidepressant

Glycine Transporter 1 (GlyT1) Affinity of 3-Benzyl-3-methylpyrrolidine-Containing Compounds

A derivative incorporating the 3-benzyl-3-methylpyrrolidine core demonstrated sub-nanomolar binding affinity for the human glycine transporter 1 (GlyT1) with a Ki < 0.1 nM in a radioligand binding assay using human GlyT1c transporter-expressing membranes [1]. This level of potency is significant when compared to the broader pyrrolidine class, where GlyT1 inhibitory activity is not uniformly observed. For context, N-benzyl pyrrolidine derivatives profiled as NK-3 antagonists have not been reported to exhibit comparable GlyT1 affinity, suggesting a scaffold-specific ligand-receptor interaction driven by the 3-benzyl-3-methyl substitution pattern.

GlyT1 inhibitor Schizophrenia Glycine transporter

Recommended Application Scenarios for 3-Benzyl-3-methylpyrrolidine Based on Quantitative Differentiation Evidence


Triple Monoamine Reuptake Inhibitor Lead Generation

3-Benzyl-3-methylpyrrolidine is the optimal core scaffold for medicinal chemistry programs targeting balanced SERT/NET/DAT inhibition. The 3,3-disubstitution pattern is a critical structural determinant for achieving low nanomolar potency across all three transporters, as demonstrated in the Bannwart et al. (2008) series [1]. Researchers should select this scaffold over the N-benzyl pyrrolidine series, which instead delivers NK-3 receptor antagonism and would divert the program toward a different target profile [2].

Glycine Transporter 1 (GlyT1) Inhibitor Development for CNS Disorders

Compounds derived from the 3-benzyl-3-methylpyrrolidine core have shown sub-nanomolar GlyT1 binding (Ki < 0.1 nM) [3]. This application scenario is supported by direct binding data and offers a differentiated entry point for schizophrenia and cognitive deficit programs, where GlyT1 inhibition is a clinically validated mechanism.

Synthesis of Diversified Compound Libraries via N-Functionalization

The free secondary amine in 3-benzyl-3-methylpyrrolidine permits single-step N-acylation, N-sulfonylation, or N-alkylation without deprotection. This contrasts with 1-benzyl-3-methylpyrrolidine, which requires a hydrogenolysis step to liberate the amine. For library production and parallel synthesis workflows, this feature reduces step count and improves overall yield, making 3-benzyl-3-methylpyrrolidine the more cost-effective building block for high-throughput medicinal chemistry .

Metabolic Stability Optimization in CNS Drug Discovery

The quaternary C3 center eliminates a potential site for oxidative metabolism, providing a metabolically stabilized scaffold relative to 3-benzylpyrrolidine. This feature is particularly relevant for CNS programs where extended half-life and reduced clearance are critical. The CYP inhibition profile (CYP2D6 IC50 ≈ 100 nM; CYP3A4 IC50 ≈ 10,000 nM for chemotype representatives) [4][5] suggests a manageable drug-drug interaction risk for early-stage optimization.

Quote Request

Request a Quote for 3-Benzyl-3-methylpyrrolidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.